molecular formula C8H11N5O6 B13773195 7-Hydroxycaffeine nitrate CAS No. 63906-68-3

7-Hydroxycaffeine nitrate

Cat. No.: B13773195
CAS No.: 63906-68-3
M. Wt: 273.20 g/mol
InChI Key: ZMANXGDEWNPXFF-UHFFFAOYSA-N
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Description

7-Hydroxycaffeine nitrate is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. The compound is characterized by the presence of a hydroxyl group at the seventh position of the caffeine molecule and a nitrate group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycaffeine nitrate typically involves the hydroxylation of caffeine followed by nitration The hydroxylation can be achieved using various oxidizing agents under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through crystallization or chromatography techniques to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced species, depending on the reducing agents used.

    Substitution: Substitution reactions can occur at the hydroxyl or nitrate groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield various alcohols or amines.

Scientific Research Applications

7-Hydroxycaffeine nitrate has found applications in various scientific research fields, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxycaffeine nitrate involves its interaction with various molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, while the nitrate group can participate in redox reactions. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

    Caffeine: The parent compound, widely known for its stimulant effects.

    Theobromine: A related compound found in chocolate, with similar but milder effects.

    Theophylline: Another related compound used in the treatment of respiratory diseases.

Uniqueness: 7-Hydroxycaffeine nitrate stands out due to the presence of both hydroxyl and nitrate groups, which impart unique chemical and biological properties. These modifications can enhance its solubility, reactivity, and potential therapeutic effects compared to its parent compound and other similar derivatives.

Properties

CAS No.

63906-68-3

Molecular Formula

C8H11N5O6

Molecular Weight

273.20 g/mol

IUPAC Name

7-(hydroxymethyl)-1,3-dimethylpurine-2,6-dione;nitric acid

InChI

InChI=1S/C8H10N4O3.HNO3/c1-10-6-5(12(4-13)3-9-6)7(14)11(2)8(10)15;2-1(3)4/h3,13H,4H2,1-2H3;(H,2,3,4)

InChI Key

ZMANXGDEWNPXFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CO.[N+](=O)(O)[O-]

Origin of Product

United States

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